10H-Quindoline-3,8-diamine
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Overview
Description
10H-Quindoline-3,8-diamine is a heterocyclic aromatic compound with the chemical formula C15H12N4. It is a derivative of quindoline, which is known for its interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Quindoline-3,8-diamine typically involves the modification of the Pfitzinger quinoline reaction. This method includes the reaction between isatin and O,N-diacetylindoxyl to afford quindoline-11-carboxylic acid, which is then decarboxylated to yield quindoline. The overall yield of this process is approximately 71% . Another method involves the Heck reaction, which has been used to prepare derivatives of quindoline with a yield of 70% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 10H-Quindoline-3,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different substituents onto the quindoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quindoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of alkylated or halogenated quindoline compounds .
Scientific Research Applications
10H-Quindoline-3,8-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-Quindoline-3,8-diamine involves its interaction with molecular targets such as DNA and proteins. For example, it has been shown to stabilize G-quadruplex structures in the promoter region of the c-MYC gene, leading to the repression of c-MYC expression. This mechanism is particularly relevant in its anticancer activity, as c-MYC is a well-known oncogene .
Comparison with Similar Compounds
Quindoline: A closely related compound with similar pharmacological properties.
Quinoxalines: These compounds are 1,4-diazines with widespread occurrence in nature and valuable scaffolds in organic synthesis.
Quinolin-8-amines: Isomerically related to quindoline and valuable in organic synthesis.
Uniqueness: 10H-Quindoline-3,8-diamine is unique due to its specific substitution pattern and the resulting electronic properties.
Properties
IUPAC Name |
10H-indolo[3,2-b]quinoline-3,8-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-9-2-1-8-5-14-15(19-12(8)6-9)11-4-3-10(17)7-13(11)18-14/h1-7,18H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJCEYHNPBHQOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC4=C3C=CC(=C4)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327755 |
Source
|
Record name | 10H-Quindoline-3,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161622-27-1 |
Source
|
Record name | 10H-Quindoline-3,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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